Molecular Weight and Lipophilicity Differentiation vs. Simpler 3,4,5-Trimethoxybenzamide Analogs
The target compound exhibits significantly higher molecular weight and lipophilicity compared to two representative simpler analogs: 3,4,5-trimethoxy-N-(1-naphthyl)benzamide and 3,4,5-trimethoxy-N-(naphthalen-1-ylmethyl)benzamide. These differences directly influence membrane permeability, protein binding, and pharmacokinetic behavior, making the target compound a distinct entity for applications where enhanced lipophilicity and larger molecular volume are required [1].
| Evidence Dimension | Molecular weight (g/mol) and calculated logP |
|---|---|
| Target Compound Data | MW 443.49; logP 5.48 (Ambinter calculated) |
| Comparator Or Baseline | Comparator 1: 3,4,5-trimethoxy-N-(1-naphthyl)benzamide — MW 337.37, logP ~4.2 (estimated). Comparator 2: 3,4,5-trimethoxy-N-(naphthalen-1-ylmethyl)benzamide — MW 351.40, logP ~3.5 (Hit2Lead data: logP 3.47 for the 1-naphthylmethyl analog) . |
| Quantified Difference | ΔMW = +106.12 (+31.4%) and +92.09 (+26.2%) vs. Comparators 1 and 2 respectively; ΔlogP = +1.3 to +2.0 units (approximately 20- to 100-fold higher partition coefficient). |
| Conditions | Calculated logP values (octanol/water partition coefficient) from vendor and database sources; experimental logP verification not publicly available. |
Why This Matters
The >30% increase in MW and 1-2 log unit higher lipophilicity alter both in vitro handling (DMSO solubility, non-specific binding) and predicted in vivo distribution, making the compound unsuitable as a drop-in replacement for its smaller analogs and vice versa.
- [1] Ambinter, AMB2550946 product page; MW 443.491, logP 5.4815. View Source
